CID 21712

Descripción general

Descripción

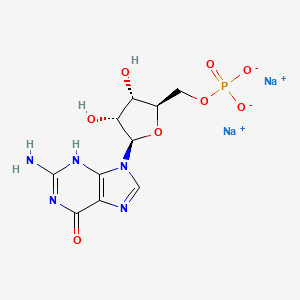

CID 21712 is a compound with the molecular formula C10H12N5Na2O8P . It has a molecular weight of 407.18 g/mol . The IUPAC name for this compound is disodium; [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate .

Molecular Structure Analysis

The structure of this compound includes several functional groups. It has a purine ring, which is a type of heterocyclic aromatic compound. The purine ring is attached to a ribose sugar, forming a nucleoside structure. This nucleoside is further attached to a phosphate group, making it a nucleotide .

Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 407.18 g/mol and an exact mass of 407.02188792 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound also has a topological polar surface area of 207 A^2 and a complexity of 586 .

Aplicaciones Científicas De Investigación

Chemically Induced Dimerization (CID) in Biological Systems

CID is a valuable tool in studying various biological processes, especially in signal transductions and protein trafficking. Recent advancements have allowed for reversible and orthogonal CID systems, enhancing control over protein function with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

CID in Engineered Protein Systems

CID is utilized in controlling the dimerization of engineered FKBP12-containing fusion proteins. This has broad applications in biological research and potential medical applications, offering insights into intracellular signaling events and protein-protein interactions (Keenan et al., 1998).

CID in Gene Regulation and Editing

The use of CID, particularly PROTAC-CID platforms, in gene regulation and editing demonstrates its utility in biomedical research. This includes applications in inducible gene regulation, gene editing, and in vivo gene activation (Ma et al., 2023).

CID in Photocaged-Photocleavable Systems

CID, combined with photoactivatable proteins, provides a tool for studying cellular events like peroxisome transport and mitotic checkpoint signaling, highlighting its role in reversible and precise control of protein-protein interactions (Aonbangkhen et al., 2018).

CID in Agricultural Research

CID, specifically carbon isotope discrimination, serves as a selection criterion in improving water use efficiency and productivity in barley, underlining its potential in agricultural breeding programs (Anyia et al., 2007).

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRXXAAPNGWGE-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

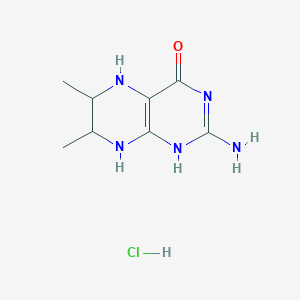

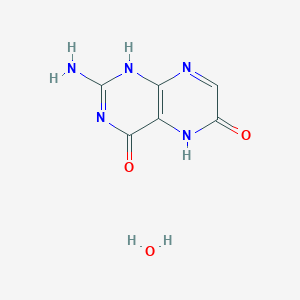

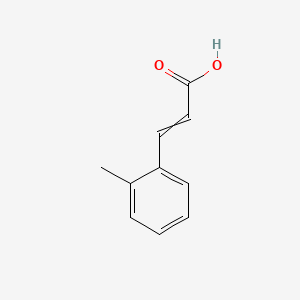

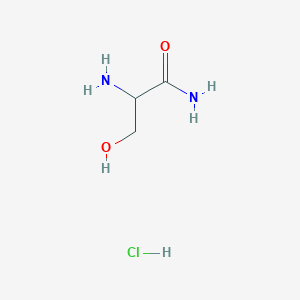

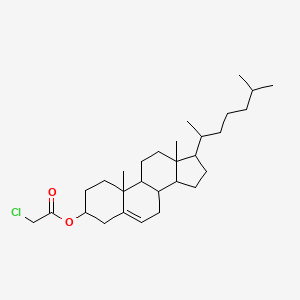

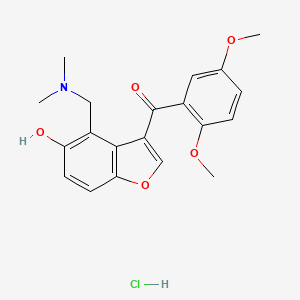

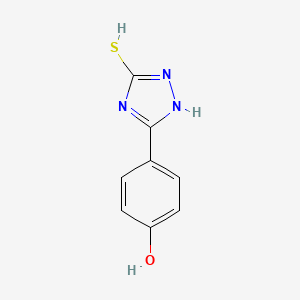

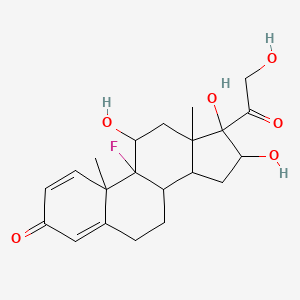

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)

![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)